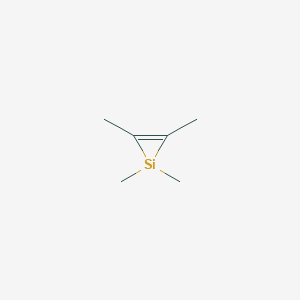
1,1,2,3-Tetramethyl-1H-silirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3-Tetramethyl-1H-silirene is a unique organosilicon compound characterized by its four methyl groups attached to a three-membered silicon-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3-Tetramethyl-1H-silirene typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method includes the reaction of a silicon halide with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using silicon tetrachloride and methylating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,3-Tetramethyl-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups in this compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silirene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1,2,3-Tetramethyl-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its unique ring strain and reactivity.
Medicine: Investigated for its potential use in medical imaging and as a component in silicone-based medical devices.
Industry: Used in the production of high-performance materials, including silicone elastomers and resins.
Mecanismo De Acción
The mechanism of action of 1,1,2,3-Tetramethyl-1H-silirene involves its interaction with various molecular targets through its reactive silicon center. The compound can form stable complexes with metals and other elements, facilitating catalytic processes. The ring strain in the silirene ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a silicon atom.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to a silicon atom and one functional group.
Silacyclopropane: A three-membered silicon-containing ring with different substituents.
Uniqueness: 1,1,2,3-Tetramethyl-1H-silirene is unique due to its specific arrangement of methyl groups and the presence of a highly strained three-membered ring. This structure imparts distinct reactivity and properties compared to other organosilicon compounds.
Propiedades
Número CAS |
60323-47-9 |
|---|---|
Fórmula molecular |
C6H12Si |
Peso molecular |
112.24 g/mol |
Nombre IUPAC |
1,1,2,3-tetramethylsilirene |
InChI |
InChI=1S/C6H12Si/c1-5-6(2)7(5,3)4/h1-4H3 |
Clave InChI |
VWVTVZXPFIAYRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([Si]1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



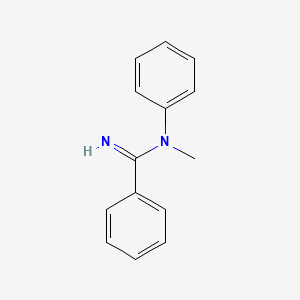
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
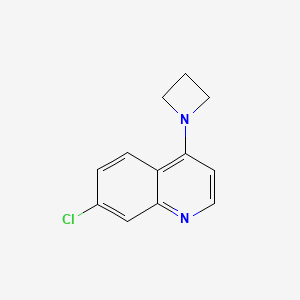
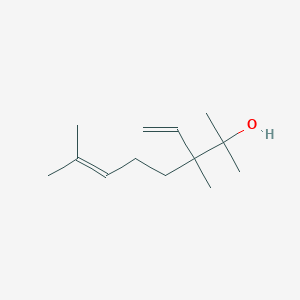
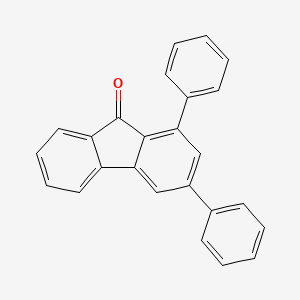
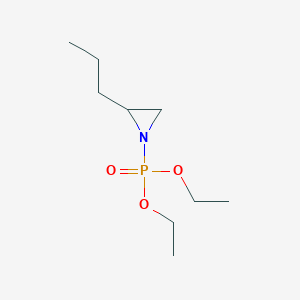
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)


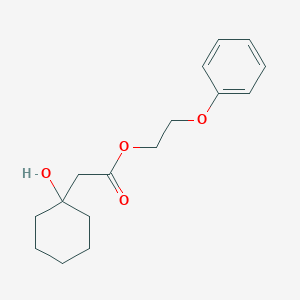
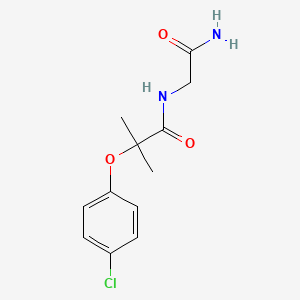
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
